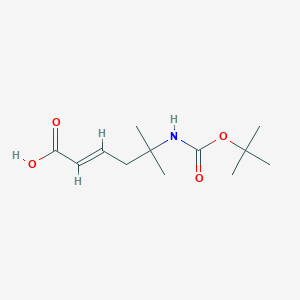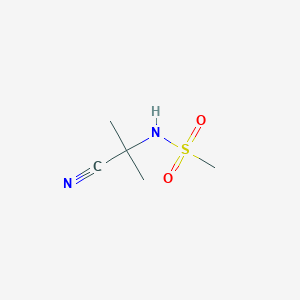
5-Fluoro-2-nitro-4-(trifluorométhyl)aniline
Vue d'ensemble
Description
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline (FNTMA) is a synthetic compound with a wide range of applications in the fields of science and engineering. It is a versatile building block for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and materials. FNTMA has been extensively studied for its unique properties and its potential for use in a wide range of applications.
Applications De Recherche Scientifique
Synthèse de médicaments approuvés par la FDA
Le groupe trifluorométhyle (TFM, -CF3) est une caractéristique commune de nombreux médicaments approuvés par la FDA . Des composés contenant ce groupe, tels que la 5-fluoro-2-nitro-4-(trifluorométhyl)aniline, peuvent être utilisés dans la synthèse de ces médicaments .
Précurseur pour les hétérocycles bicycliques
Le fluor en position ortho de la this compound peut effectuer une substitution aromatique nucléophile, ce qui en fait un excellent précurseur pour les hétérocycles bicycliques, tels que les quinoxalines et la quinoline .
Synthèse d'hétérocycles tricycliques
En plus des hétérocycles bicycliques, la this compound peut également être utilisée comme précurseur pour les hétérocycles tricycliques tels que les benzoimidazotriazines, les phénazines et les phénoxazines .
Bloc de construction pour les dérivés de l'ocfentanil
La this compound peut être utilisée comme bloc de construction pour les dérivés de l'ocfentanil, qui ont des applications potentielles comme analgésiques .
Synthèse de 4-(trialkylméthyl)anilines
La 4-(trifluorométhyl)aniline, un composé apparenté à la this compound, a été utilisée dans la synthèse de 4-(trialkylméthyl)anilines .
Études générales de synthèse chimique
La 2-fluoro-5-(trifluorométhyl)aniline, un autre composé apparenté à la this compound, a été utilisée dans des études générales de synthèse chimique .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit antimicrobial effects , suggesting potential targets could be microbial cells or specific enzymes within these cells.
Result of Action
Based on its structural similarity to other nitroanilines, it may cause cellular damage leading to cell death, particularly in microbial cells .
Analyse Biochimique
Biochemical Properties
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the overall metabolic processes .
Cellular Effects
The effects of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in detoxification processes, thereby impacting cellular metabolism . Additionally, it can affect cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism . The compound’s metabolism involves several steps, including oxidation, reduction, and conjugation reactions.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its efficacy and toxicity. For instance, its accumulation in the liver can lead to hepatotoxicity.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall biochemical activity. For example, its presence in the mitochondria can influence mitochondrial function and energy production.
Propriétés
IUPAC Name |
5-fluoro-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRVMCDXCUQEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443431 | |
| Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428871-73-2 | |
| Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428871-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)


